六氟磷酸硝酰

描述

Nitronium hexafluorophosphate is a nitrating reagent used in the nitration of alkanes such as methane, ethane, propane, n-butane, isobutane, neopentane, and cyclohexane .

Synthesis Analysis

Nitronium hexafluorophosphate can be synthesized by adding it under dry nitrogen into a flame-dried 50-ml reaction flask equipped with a magnetic stirrer, condenser, nitrogen, and alkane inlet .Molecular Structure Analysis

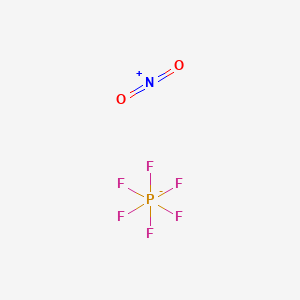

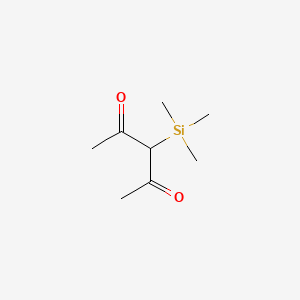

The molecular formula of Nitronium hexafluorophosphate is F6NO2P . The SMILES string representation is [O-][NH+]=O.FP-(F)(F)(F)F .Chemical Reactions Analysis

Nitronium hexafluorophosphate is used in the nitration of alkanes such as methane, ethane, propane, n-butane, isobutane, neopentane, and cyclohexane . It has been shown to nitrate alkanes to give the corresponding nitroalkanes in useful yields without any accompanying oxidation products .Physical and Chemical Properties Analysis

Nitronium hexafluorophosphate has a molecular weight of 190.97 g/mol . It is soluble in dichloromethane and nitroethane .科学研究应用

NO2PF6 \text{NO}_2\text{PF}_6 NO2PF6

), focusing on six distinct applications:烷烃的硝化

六氟磷酸硝酰主要用作烷烃的硝化剂 . 它促进了硝基 (

NO2 \text{NO}_2 NO2

) 的引入到烃链中,这是合成各种有机化合物的基本步骤。 该过程已应用于多种烷烃,包括甲烷、乙烷、丙烷、正丁烷、异丁烷、新戊烷和环己烷 .硝基化合物的合成

该化合物在硝基化合物的合成中起着重要作用,硝基化合物在制药、染料和农用化学品的生产中必不可少 . 硝酰离子 (

NO2+ \text{NO}_2^+ NO2+

) 的亲电性质使其成为将硝基引入芳环的有效试剂 .有机合成研究

在有机合成中,六氟磷酸硝酰用于研究亲电取代反应的机理 . 研究人员利用它来研究不同底物的反应性并开发复杂分子合成的新途径。

作用机制

安全和危害

Nitronium hexafluorophosphate is classified as a skin corrosive and serious eye damage substance . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

nitronium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWZKTLGZWTYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940840 | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19200-21-6 | |

| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitryl hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Research indicates that Nitronium Hexafluorophosphate can nitrate aromatic compounds like pentamethylbenzene through two distinct mechanisms []:

- Oxidation Followed by Nitration: This pathway involves the formation of an aromatic complex with NO+PF6-, which is then oxidized by nitrogen dioxide (NO2). This oxidation generates the nitronium ion in situ, leading to subsequent nitration. Interestingly, the dominance of either mechanism can be manipulated by adjusting the reactant ratios in the reaction system [].

A: Nitronium Hexafluorophosphate can act as an oxidizing agent, enabling the demethylation of certain methoxy-substituted aromatic compounds []. A prime example is the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with NO2PF6 in acetonitrile []. Instead of nitration, this reaction leads to the formation of 2,3-dicyano-1,4-naphthoquinone and N-methylacetamide. This suggests that the nitronium salt oxidizes the methoxy groups, ultimately leading to their removal from the aromatic ring [].

A: Yes, the reaction medium plays a critical role in the selectivity of nitrations using NO2PF6. Studies on the nitration of durene and prehnitene with NO2PF6 in nitromethane revealed that the rate of nitronium ion formation from nitric acid in this solvent is slower than both the mixing rate of reactants and the rate of the electrophilic aromatic substitution itself []. This means that if the reaction is not carefully controlled, the observed product ratios may be influenced by how quickly the reactants are mixed (mixing-disguised selectivity) rather than the intrinsic reactivity of the aromatic positions []. This highlights the importance of understanding and controlling mixing parameters to achieve desired selectivity in these reactions.

A: Absolutely. Research explored its use in the synthesis of nitroacetylenes []. Treating substituted bis(trialkylsilyl)acetylenes with NO2PF6 in polar solvents like nitromethane or acetonitrile led to the successful preparation of various new nitroacetylenes. This method offered yields ranging from 30-70% []. These electrophilic nitroacetylenes demonstrated reactivity with dienes, 1,3-dipolarophiles, and participated in other typical acetylene addition reactions []. This highlights the versatility of NO2PF6 in facilitating diverse chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b][1,3]thiazolo[4,5-e]indole](/img/structure/B579145.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)

![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)

![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)